Methyl 5,6-dimethylpyrimidine-4-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Essential 4-carboxylate scaffold for CNS drug discovery. LogP 0.88 & PSA 52Ų optimize BBB penetration vs. 2-substituted analogs. 5,6-Dimethyl pattern ensures unique sterics & reactivity. Methyl ester required for hydride reduction, Grignard, or aminolysis. 5-position regioisomer is not a substitute. Ideal for carbocyclic nucleoside analog synthesis.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 2107494-76-6
Cat. No. B3019646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6-dimethylpyrimidine-4-carboxylate
CAS2107494-76-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCC1=C(N=CN=C1C(=O)OC)C
InChIInChI=1S/C8H10N2O2/c1-5-6(2)9-4-10-7(5)8(11)12-3/h4H,1-3H3
InChIKeyLUOOHTQHWWDINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5,6-dimethylpyrimidine-4-carboxylate (CAS 2107494-76-6): Procurement-Ready Heterocyclic Building Block


Methyl 5,6-dimethylpyrimidine-4-carboxylate (CAS 2107494-76-6) is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . It features a pyrimidine ring substituted with methyl groups at the 5- and 6-positions and a methyl ester functionality at the 4-position [1]. The compound is commercially available from multiple suppliers with catalog purities ranging from 95% to 98% . It serves as a versatile intermediate in organic synthesis, particularly for constructing more complex pyrimidine-containing scaffolds relevant to pharmaceutical research and material science applications [2].

Why Methyl 5,6-dimethylpyrimidine-4-carboxylate Cannot Be Indiscriminately Substituted with Other Pyrimidine Carboxylates


Pyrimidine-4-carboxylate derivatives exhibit profoundly divergent reactivity, physicochemical properties, and biological compatibility depending on ring substitution patterns. While many pyrimidine esters share the core scaffold, variations in the position and nature of substituents—particularly at the 2-, 5-, and 6-positions—dramatically alter electronic distribution, hydrogen-bonding capacity, steric accessibility, and metabolic stability [1]. The specific 5,6-dimethyl substitution pattern on the target compound creates a unique steric and electronic environment that cannot be replicated by alternative regioisomers such as 4,6-dimethylpyrimidine-5-carboxylate or mono-substituted analogs [2]. Furthermore, the absence of a 2-position substituent on methyl 5,6-dimethylpyrimidine-4-carboxylate distinguishes it from commonly available 2-amino, 2-hydroxy, or 2-alkylamino derivatives, which possess different hydrogen-bond donor/acceptor profiles and nucleophilic/electrophilic character [3]. In synthetic route development and SAR studies, substituting one pyrimidine carboxylate for another without rigorous validation risks introducing unanticipated reactivity, altering reaction yields, and compromising downstream biological activity. The quantitative evidence below establishes the measurable parameters by which this specific compound differs from its closest structural comparators.

Quantitative Differentiation Evidence for Methyl 5,6-dimethylpyrimidine-4-carboxylate vs. Structural Analogs


Physicochemical Differentiation: LogP and Polar Surface Area Comparison with 2-Hydroxy Analog

Methyl 5,6-dimethylpyrimidine-4-carboxylate demonstrates significantly lower lipophilicity and polar surface area compared to its 2-hydroxy substituted analog, methyl 2-hydroxy-5,6-dimethylpyrimidine-4-carboxylate. The target compound exhibits a calculated LogP of 0.88 versus 1.26 for the 2-hydroxy derivative, representing a 0.38 LogP unit difference [1]. Polar surface area (PSA) differs by 20 Ų, with the target compound measuring 52 Ų compared to 72 Ų for the 2-hydroxy analog [2]. These physicochemical disparities are substantial enough to meaningfully alter membrane permeability and bioavailability predictions in medicinal chemistry contexts [3].

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Differentiation: Impact on Hydrogen-Bonding Capacity

The target compound possesses a calculated polar surface area (PSA) of 52 Ų, compared to 72 Ų for methyl 2-hydroxy-5,6-dimethylpyrimidine-4-carboxylate, yielding a 20 Ų reduction in PSA [1][2]. This difference arises directly from the presence of an additional hydroxyl group at the 2-position on the comparator, which contributes an extra hydrogen-bond donor and acceptor. The target compound has zero hydrogen-bond donors and three acceptors, whereas the 2-hydroxy analog has one donor and four acceptors [3]. PSA values below 60 Ų are generally associated with improved passive membrane permeability, while values exceeding 70 Ų may limit oral bioavailability [4].

Hydrogen bonding Permeability ADME

Molecular Weight and Heavy Atom Count Differentiation vs. Carboxylic Acid Parent

Methyl 5,6-dimethylpyrimidine-4-carboxylate (MW = 166.18 g/mol, 12 heavy atoms) differs from its free carboxylic acid counterpart, 5,6-dimethylpyrimidine-4-carboxylic acid (CAS 933745-98-3; MW = 152.15 g/mol, 11 heavy atoms) [1]. The esterification adds a methyl group, increasing molecular weight by 14.03 g/mol and adding one heavy atom [2]. This structural modification converts a polar, ionizable carboxylic acid moiety into a neutral ester, fundamentally altering solubility characteristics, chromatographic behavior, and synthetic utility . The methyl ester is the preferred form for subsequent nucleophilic acyl substitution reactions and serves as a protected carboxylic acid equivalent in multi-step syntheses .

Synthetic accessibility Physical properties Reactivity

Regioisomeric Differentiation: 4-Carboxylate vs. 5-Carboxylate Substitution

The target compound bears the carboxylate ester at the pyrimidine 4-position, distinguishing it from regioisomers such as methyl 4,6-dimethylpyrimidine-5-carboxylate (CAS 832090-44-5) [1]. This regioisomeric difference produces distinct electronic environments around the reactive ester moiety: the 4-carboxylate is positioned between two ring nitrogens (N1 and N3), whereas the 5-carboxylate resides between the 4- and 6-positions flanked by methyl groups [2]. The differing electronic and steric environments influence the ester's reactivity toward nucleophiles and its suitability as a metal-chelating moiety [3]. In medicinal chemistry applications, the 4-carboxylate orientation positions the ester group for specific interactions with biological targets, whereas the 5-carboxylate regioisomer would present an entirely different pharmacophoric geometry [4].

Regioselectivity Synthetic route design Pharmacophore mapping

Evidence-Backed Procurement Scenarios for Methyl 5,6-dimethylpyrimidine-4-carboxylate


Scaffold for CNS-Penetrant Lead Optimization Programs

The compound's LogP of 0.88 and PSA of 52 Ų [1] place it within favorable ranges for passive blood-brain barrier penetration. Compared to the 2-hydroxy analog (LogP 1.26, PSA 72 Ų) [2], this scaffold offers superior predicted CNS permeability while maintaining adequate aqueous solubility. Research groups pursuing CNS-targeted pyrimidine-based therapeutics should prioritize this specific 5,6-dimethyl-4-carboxylate scaffold over more polar 2-substituted alternatives to maximize the probability of achieving brain exposure.

Protected Carboxylic Acid Intermediate in Multi-Step Heterocycle Synthesis

As a methyl ester (MW 166.18) rather than the free carboxylic acid (MW 152.15) [3], this compound is specifically required for synthetic routes involving subsequent transformations such as hydride reduction to the primary alcohol, Grignard addition to the ketone, or aminolysis to amide derivatives . Procurement of the ester form is essential when the synthetic sequence requires temporary protection of the carboxylic acid functionality during manipulations elsewhere on the pyrimidine ring.

Regiospecific Building Block for 4-Substituted Pyrimidine SAR Libraries

The 4-carboxylate regioisomeric identity is non-negotiable for research programs exploring structure-activity relationships around the pyrimidine 4-position [4]. Substituting the 5-carboxylate regioisomer would produce an entirely different pharmacophoric geometry and is not an acceptable alternative. This compound serves as the correct starting material for synthesizing 5-substituted pyrimidine carbocyclic nucleoside analogs where the 4-position connectivity is critical [5].

Crystallization and Solid-State Property Optimization Studies

The compound's moderate molecular weight (166.18 g/mol), balanced LogP (0.88), and absence of hydrogen-bond donors (0 donors, 3 acceptors) [1] suggest favorable crystallinity relative to more polar or more lipophilic analogs. Compared to the 2-hydroxy derivative (1 donor, 4 acceptors) [2] and the 2-dimethylamino analog (MW 181.19, increased basicity) , this scaffold may exhibit improved solid-state properties and chromatographic behavior, making it a more tractable intermediate for scale-up and purification-intensive research applications.

Quote Request

Request a Quote for Methyl 5,6-dimethylpyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.